molecular formula C₂₃H₃₅D₈N₅O₆S B1140953 N-(16-Amino-2-oxo-7,10,13-trioxa-3-azahexadecyl-5,5,6,6,14,14,15,15-d8)-N-methyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide CAS No. 1217717-09-3

N-(16-Amino-2-oxo-7,10,13-trioxa-3-azahexadecyl-5,5,6,6,14,14,15,15-d8)-N-methyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

Cat. No. B1140953
M. Wt: 525.73
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound mentioned belongs to a class of synthetic molecules that are often explored for their potential in therapeutic applications, given the specificity of its structure which suggests a complex synthesis pathway and potentially significant biological activity. Such compounds are typically designed to interact with biological targets with high specificity.

Synthesis Analysis

Synthesis of complex molecules like the one often involves multi-step organic synthesis, starting from simpler precursors. Methods might include regioselective chlorination, cyclization reactions, and the use of protecting groups to achieve the desired structural complexity. The synthesis pathway would be designed to incorporate the diverse functional groups and chiral centers present in the molecule efficiently (S. I. Zav'yalov et al., 2006).

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These techniques allow for the determination of the molecular framework, stereochemistry, and conformational preferences of the molecule (U. Girreser et al., 2016).

Chemical Reactions and Properties

The reactivity of the compound is influenced by its functional groups and structural framework. For instance, amide bonds, ether linkages, and thienoimidazole moieties would contribute to its chemical stability, solubility, and potential interactions with biological targets. Reactivity can also be explored through functional group transformations, providing insights into possible metabolic pathways and derivatives (K. Horspool et al., 1990).

Scientific Research Applications

Chiral Coordination Polymers

The compound is used in the formation of chiral one- and two-dimensional silver(I)-biotin coordination polymers. These polymers showcase a variety of coordination environments for the Ag(I) cations, ranging from trigonal to tetrahedral and square-pyramidal, influenced by the specific anions present and the conformation of the valeric acid side chain. The resulting structures display diverse solid-state structures and are stabilized by various hydrogen bonds and other interactions, highlighting the compound's role in the formation of complex chiral networks (Altaf & Stoeckli-Evans, 2013).

Synthesis of Biotin and Related Compounds

The compound is pivotal in the regioselective chlorination and synthesis of biotin and related compounds. For instance, it plays a role in the synthesis of tetradehydrobiotin esters, key intermediates in biotin synthesis, indicating its importance in the synthesis of biologically significant molecules (Zav’yalov et al., 2006).

Preparation of Novel Biosensors

Research indicates the compound's utility in the synthesis of biotin pre-functionalized linkers, which are critical for the single-step preparation of new biosensor probes. This application highlights its importance in the development of biosensors and related analytical devices (Banasik, 2017).

Synthesis of Imidazolidine and Pyrrolidine Derivatives

The compound is also involved in the microwave-assisted synthesis of imidazolidine and pyrrolidine derivatives, underpinning its role in the efficient and rapid synthesis of these compounds, which have potential pharmaceutical applications (Brouillette et al., 2007).

Tumor Imaging Applications

Furthermore, the compound has been utilized in the synthesis and evaluation of ligands like Bis(thiosemicarbazone)- Biotin for tumor imaging applications. These ligands, after being radiolabeled, have shown significant initial tumor uptake and favorable tumor/muscle ratios, indicating their potential as SPECT-radiopharmaceuticals for tumor imaging (Singh et al., 2016).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This would involve proposing further studies that could be done to learn more about the compound, such as testing it in different conditions, studying its derivatives, or investigating its potential uses.


Please note that these steps may vary depending on the specific compound and the context in which it is being studied. For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry textbook or a professional chemist.


properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[3-[2-[2-(3-amino-1,1,2,2-tetradeuteriopropoxy)ethoxy]ethoxy]-2,2,3,3-tetradeuteriopropyl]amino]-2-oxoethyl]-N-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H43N5O6S/c1-28(21(30)7-3-2-6-19-22-18(17-35-19)26-23(31)27-22)16-20(29)25-9-5-11-33-13-15-34-14-12-32-10-4-8-24/h18-19,22H,2-17,24H2,1H3,(H,25,29)(H2,26,27,31)/t18-,19-,22-/m0/s1/i4D2,5D2,10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPLNHULTOXKFM-WABRHZOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCCOCCOCCOCCCN)C(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CN)C([2H])([2H])OCCOCCOC([2H])([2H])C([2H])([2H])CNC(=O)CN(C)C(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-Amino-4,7,10-trioxatridecanyl-2,2',3,3',11,11',12,12'-d8)-N-methyl-N-biotinylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.